molecular formula C6H13NO3 B3175120 (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate CAS No. 95599-23-8

(2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate

Cat. No.: B3175120
CAS No.: 95599-23-8
M. Wt: 147.17 g/mol
InChI Key: BZTAVCVTBAXONH-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate: is an organic compound with the molecular formula C6H13NO3 It is a derivative of threonine, an essential amino acid, and is characterized by the presence of a hydroxyl group, a methylamino group, and a methyl ester group

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in metabolic pathways involving threonine derivatives.
  • Investigated for its potential as a biochemical probe.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific metabolic disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Employed as an intermediate in the synthesis of agrochemicals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate typically involves the following steps:

    Starting Material: The synthesis begins with threonine, which undergoes protection of the hydroxyl group.

    Methylation: The amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.

    Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Deprotection: Finally, the protecting group on the hydroxyl group is removed to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-keto-2-(methylamino)butanoate.

    Reduction: Formation of 3-hydroxy-2-(methylamino)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its hydroxyl and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    N-Methyl-L-threonine: Shares a similar structure but differs in the configuration of the hydroxyl and amino groups.

    Methyl 3-hydroxy-2-aminobutanoate: Lacks the methyl group on the amino group.

    3-Hydroxy-2-(methylamino)butanoic acid: The non-esterified form of the compound.

Uniqueness: (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTAVCVTBAXONH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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